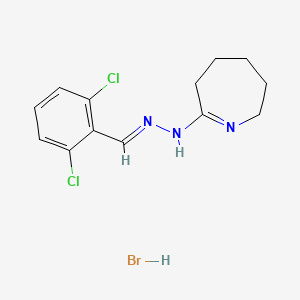
N-Azepan-2-ylidene-N'-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is a complex organic compound with the molecular formula C13H16BrCl2N3 and a molecular weight of 365.103 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE typically involves the reaction of 2,6-dichlorobenzaldehyde with 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone under specific conditions. The reaction is carried out in the presence of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DICHLOROBENZALDEHYDE OXIME: Similar in structure but with an oxime group instead of the hydrazone.
2,6-DICHLOROBENZALDEHYDE AZINE: Contains an azine group, differing in reactivity and applications.
2,6-DICHLOROBENZALDEHYDE THIOSEMICARBAZONE: Features a thiosemicarbazone group, used in different chemical and biological contexts.
Uniqueness
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is unique due to its specific hydrazone and hydrobromide functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C13H16BrCl2N3 |
|---|---|
Poids moléculaire |
365.1 g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrobromide |
InChI |
InChI=1S/C13H15Cl2N3.BrH/c14-11-5-4-6-12(15)10(11)9-17-18-13-7-2-1-3-8-16-13;/h4-6,9H,1-3,7-8H2,(H,16,18);1H/b17-9+; |
Clé InChI |
SCRFNXAGBNQBRL-WWIHJBQESA-N |
SMILES isomérique |
C1CCC(=NCC1)N/N=C/C2=C(C=CC=C2Cl)Cl.Br |
SMILES canonique |
C1CCC(=NCC1)NN=CC2=C(C=CC=C2Cl)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B11982240.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11982244.png)

![(2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11982248.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11982254.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11982259.png)
![N-{[4-(dimethylamino)phenyl][(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B11982263.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)
![7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982283.png)


![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[4-(triphenylmethyl)phenyl]-](/img/structure/B11982314.png)
